Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate
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Overview
Description
Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine and trifluoromethylthio groups, and the final coupling with (Z)-2-butenedioate. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine and Trifluoromethylthio Groups: These groups can be introduced using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and trifluoromethylthiolating agents.
Coupling with (Z)-2-butenedioate: This step may involve esterification or amidation reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the double bonds or the fluorinated groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may lead to dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, piperidine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, neurological disorders, or infections.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Other piperidine derivatives with different substituents.
Fluorinated Compounds: Compounds with similar fluorine-containing groups.
Thioether Compounds: Molecules with similar trifluoromethylthio groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
83975-67-1 |
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Molecular Formula |
C24H23F4NO5S2 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-fluoro-8-(trifluoromethylsulfanyl)-6H-benzo[b][4,1]benzoxathiepin-6-yl]-1-methylpiperidine |
InChI |
InChI=1S/C20H19F4NOS2.C4H4O4/c1-25-8-6-12(7-9-25)19-15-11-14(28-20(22,23)24)3-5-17(15)27-18-10-13(21)2-4-16(18)26-19;5-3(6)1-2-4(7)8/h2-5,10-12,19H,6-9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FKQCRRQRXMQQFY-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)SC(F)(F)F)SC4=C(O2)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)SC(F)(F)F)SC4=C(O2)C=CC(=C4)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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